2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine typically involves the combination of 2,3-dihydroxybutanedioic acid with 2-(3-fluorophenyl)pyrrolidine under specific reaction conditions. One common method involves the use of a coupling reagent to facilitate the formation of a bond between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require the use of a catalyst to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxybutanedioic acid moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom in the 2-(3-fluorophenyl)pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols. Substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine include other fluorinated pyrrolidines and tartaric acid derivatives. Examples include:
- 2-(4-fluorophenyl)pyrrolidine
- 2,3-dihydroxybutanedioic acid derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated pyrrolidine moiety with a tartaric acid moiety.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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